2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
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Overview
Description
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with a suitable benzenesulfonyl fluoride precursor. The reaction conditions often require the use of a base to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The phosphoranyl group can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often mediated by nucleophilic attack on the sulfonyl fluoride group, resulting in the formation of a stable covalent complex .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the triphenylphosphoranyl group.
Triphenylphosphine: A related compound that shares the triphenylphosphoranyl group but lacks the sulfonyl fluoride functionality.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool in both research and industrial settings .
Properties
CAS No. |
802325-69-5 |
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Molecular Formula |
C25H21FO2PS+ |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |
InChI Key |
SWDREQUIIHRFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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